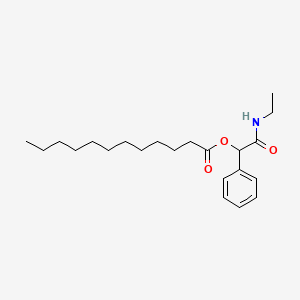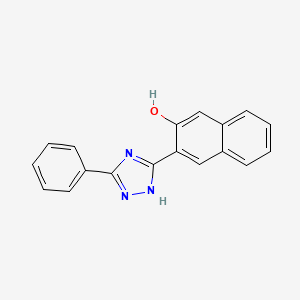![molecular formula C16H18Cl4O2 B14380249 1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene CAS No. 88335-02-8](/img/structure/B14380249.png)
1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene is a chemical compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two 5,5-dichloropent-4-en-1-yl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 5,5-dichloropent-4-en-1-ol.
Formation of Intermediates: The 5,5-dichloropent-4-en-1-ol is converted to its corresponding chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The resulting 5,5-dichloropent-4-en-1-yl chloride is then reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation Reactions: The double bonds in the 5,5-dichloropent-4-en-1-yl groups can be oxidized to form epoxides or other oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Major Products
Substitution: Products may include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Products may include epoxides or diols.
Reduction: Products may include saturated hydrocarbons.
Applications De Recherche Scientifique
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The presence of reactive functional groups, such as double bonds and chlorine atoms, allows it to participate in various chemical reactions that can modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(dichlorophosphino)benzene: An organophosphorus compound with similar structural features but different functional groups.
2,5-Bis(chloromethyl)-1,4-dimethoxybenzene: Another benzene derivative with different substituents.
Uniqueness
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene is unique due to the presence of two 5,5-dichloropent-4-en-1-yl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
88335-02-8 |
|---|---|
Formule moléculaire |
C16H18Cl4O2 |
Poids moléculaire |
384.1 g/mol |
Nom IUPAC |
1,2-bis(5,5-dichloropent-4-enoxy)benzene |
InChI |
InChI=1S/C16H18Cl4O2/c17-15(18)9-3-5-11-21-13-7-1-2-8-14(13)22-12-6-4-10-16(19)20/h1-2,7-10H,3-6,11-12H2 |
Clé InChI |
FGMABUQLESSIDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCCC=C(Cl)Cl)OCCCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)
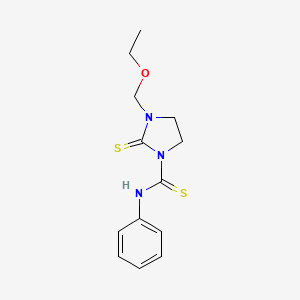
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
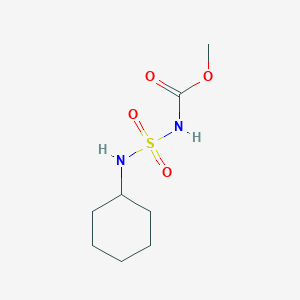
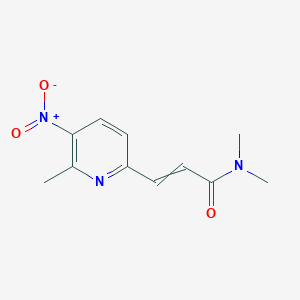
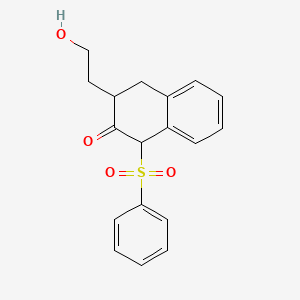
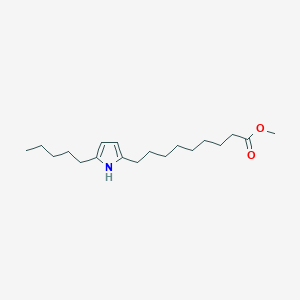
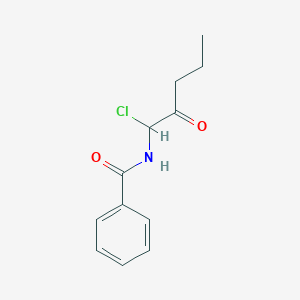
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
